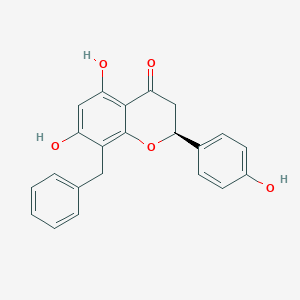

8-Benzylnaringenin

Description

8-Benzylnaringenin is a synthetic derivative of naringenin, a naturally occurring flavanone (4',5,7-trihydroxyflavanone) found in citrus fruits and other plants . The compound is characterized by the substitution of a benzyl group (-CH₂-C₆H₅) at the 8-position of the flavanone backbone. While naringenin itself exhibits antioxidant, anti-inflammatory, and estrogenic properties , the benzyl substitution in this compound may modulate its pharmacological profile, including receptor binding affinity and metabolic stability.

Properties

Molecular Formula |

C22H18O5 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(2S)-8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H18O5/c23-15-8-6-14(7-9-15)20-12-19(26)21-18(25)11-17(24)16(22(21)27-20)10-13-4-2-1-3-5-13/h1-9,11,20,23-25H,10,12H2/t20-/m0/s1 |

InChI Key |

JCMOCGVRZVEPSS-FQEVSTJZSA-N |

Isomeric SMILES |

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)CC3=CC=CC=C3)C4=CC=C(C=C4)O |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)CC3=CC=CC=C3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzylnaringenin typically involves the benzylation of naringenin. One common method includes the use of benzyl bromide as the benzylating agent in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and biocatalysis may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

8-Benzylnaringenin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Investigated for its estrogenic activity and potential effects on hormone regulation.

Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of functional foods and nutraceuticals

Mechanism of Action

The mechanism of action of 8-benzylnaringenin involves its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and hormone regulation .

Comparison with Similar Compounds

Structural Modifications in Naringenin Derivatives

The biological activity of flavanones is highly dependent on substituent type and position. Below is a comparative analysis of 8-benzylnaringenin and key analogs:

Pharmacological Activity

Estrogenic Effects :

- 8-Prenylnaringenin demonstrates 100-fold higher estrogen receptor (ER) binding affinity than naringenin, attributed to the prenyl group’s optimal size and hydrophobicity . This compound’s benzyl group, though similarly lipophilic, may exhibit distinct ER subtype selectivity due to steric differences .

- In contrast, glycosylated derivatives like naringin show negligible ER binding due to reduced membrane permeability .

- Cytotoxicity: 6-Geranylnaringenin inhibits cancer cell proliferation (IC₅₀: 12–25 μM in breast and prostate lines) via apoptosis induction, linked to its geranyl moiety’s interaction with cellular kinases . Limited data exist for this compound, but preliminary studies on benzyl-substituted flavonoids suggest moderate cytotoxicity (IC₅₀: 50–100 μM) in similar models .

Metabolic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.